2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS3/c1-9-7-21-14(17-9)18-11(20)8-22-15-19-12(13(16)23-15)10-5-3-2-4-6-10/h2-7H,8,16H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZYXYGGQTMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring is known to interact with biological targets through its nitrogen and sulfur atoms. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. These activities suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not well established. Thiazoles are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole-based organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Features
This compound features multiple functional groups:
- Thiazole rings : These heterocycles are known for their biological activity.
- Amino and phenyl groups : These contribute to the compound's reactivity and interaction with biological targets.
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert effects through:
- Enzyme inhibition : Compounds similar to this have shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.
- Receptor modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that thiazole derivatives exhibit a range of biological activities:
Antimicrobial Activity
A study demonstrated that thiazole derivatives, including our compound of interest, showed significant antimicrobial properties. The presence of the amino group enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains.
Anticancer Properties
In vitro studies have shown that compounds similar to This compound exhibit cytotoxic effects on various cancer cell lines. For instance:
- IC50 values for certain thiazole derivatives against breast cancer (MCF-7) were reported at 0.28 µg/mL, indicating strong anticancer potential .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that thiazole-containing compounds could effectively inhibit AChE and BuChE, which are critical targets in neurodegenerative diseases like Alzheimer’s. The inhibition values ranged from 3.11 μM to 13.96 μM across different derivatives .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in This compound sets it apart from other thiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-amino-thiazole | Thiazole and amino groups | Antimicrobial |
| N-(4-acetylthiazolyl)-acetamide | Acetamide linked to thiazole | Antimicrobial and anticancer |
| 4-(phenylthio)-thiazole | Sulfur linkage with thiazole ring | Anticancer |
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity:
-
Anticancer Properties:
- Thiazole-based compounds have been investigated for their anticancer potential. Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The compound's unique structure may confer distinct biological activities that enhance its efficacy against specific cancer types.
-
Anticonvulsant Activity:
- Some thiazole derivatives have demonstrated anticonvulsant properties in animal models. The structure activity relationship (SAR) studies suggest that modifications in the thiazole ring can significantly affect anticonvulsant activity . The compound under review may share similar potential based on its structural attributes.
- Anti-inflammatory Effects:
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thiazole derivatives, researchers synthesized several compounds with modifications similar to 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The results indicated that certain derivatives exhibited significant cytotoxicity against human melanoma cells, suggesting a potential pathway for developing new cancer therapies based on this chemical scaffold .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives against resistant bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that some exhibited potent activity against Gram-positive bacteria. This highlights the therapeutic potential of such compounds in addressing antibiotic resistance issues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetamide derivatives are a well-studied class due to their pharmacological versatility. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Thiazole-Acetamide Derivatives
Key Comparative Insights
Anti-Infective Potential: The target compound shares a high structural similarity (score: 0.776) with nitazoxanide, a broad-spectrum anti-infective . However, the absence of nitazoxanide’s nitro group may reduce redox-dependent activity. Pritelivir (PTV), another thiazole-acetamide, demonstrates anti-herpetic activity but incorporates a sulfamoyl group and pyridinylphenyl moiety, which are absent in the target compound .
Anti-Inflammatory Activity: Compound 6a (COX/LOX inhibitor) highlights the role of electron-donating substituents (e.g., hydroxy, methoxy) in modulating inflammation. The target’s amino group may offer similar or enhanced H-bonding interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs like Compound 14 (bromo-ketone and thiourea condensation) . However, the sulfanyl linker may require specialized conditions (e.g., ultrasonication with DMAP, as in ) .
Structural Modifications and Pharmacokinetics: Replacement of the phenyl group with chloro-fluorophenyl (Compound 14) or dimethylphenyl () alters lipophilicity and steric effects. The target’s amino-phenyl group may improve solubility but reduce membrane permeability compared to methylated analogs . thiazole-based compounds.
Preparation Methods
Synthesis of 5-Amino-4-phenyl-1,3-thiazole-2-thiol
The 5-amino-4-phenyl-1,3-thiazole-2-thiol moiety is synthesized via the Hantzsch thiazole synthesis, a classical method for constructing thiazole rings. This involves the condensation of p-substituted acetophenones with thiourea in the presence of iodine as a cyclizing agent. For example, refluxing acetophenone derivatives (e.g., 4-methylacetophenone) with thiourea (1:2 molar ratio) and iodine (4 equivalents) in ethanol under microwave irradiation (50 W, 10 minutes) yields 2-amino-4-phenyl-1,3-thiazoles. The thiol group is introduced by treating the intermediate with carbon disulfide (CS₂) in alkaline ethanol, followed by acidification to pH 5–6 to precipitate the thiol.
- Combine acetophenone (8.6 mmol), thiourea (17.2 mmol), and iodine (8.6 mmol).
- Heat under microwave irradiation at 100°C for 10 minutes.
- Cool the mixture, triturate with ether, and neutralize with ammonium hydroxide.
- Recrystallize from ethanol-water (4:1) to obtain 2-amino-4-phenyl-1,3-thiazole.
- React with CS₂ in KOH/EtOH, reflux for 5–6 hours, and acidify to isolate the thiol.
Preparation of N-(4-Methyl-1,3-thiazol-2-yl)-2-bromoacetamide
The electrophilic partner, 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide, is synthesized by reacting 4-methyl-1,3-thiazol-2-amine with 2-bromoethanoyl bromide in a basic aqueous medium. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the bromoethanoyl bromide.
- Dissolve 4-methyl-1,3-thiazol-2-amine (1) in 20% Na₂CO₃ solution.
- Add 2-bromoethanoyl bromide (2) dropwise at 0–5°C.
- Stir for 2 hours, extract with dichloromethane, and dry over Na₂SO₄.
- Purify by recrystallization from ethanol to yield 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide (3).
Coupling of Thiol and Bromoacetamide Moieties
The final step involves coupling the 5-amino-4-phenyl-1,3-thiazole-2-thiol with the bromoacetamide derivative under basic conditions. This reaction exploits the nucleophilicity of the thiolate anion, which displaces the bromide ion via an Sₙ2 mechanism.
Optimized Coupling Conditions :
- Dissolve 5-amino-4-phenyl-1,3-thiazole-2-thiol (7a-r, 0.004 mol) in dry dimethylformamide (DMF, 11 mL).
- Add lithium hydride (LiH, 1.2 equivalents) to generate the thiolate anion.
- Introduce 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide (3) and stir at 60–70°C for 4–6 hours.
- Quench with ice-water, adjust pH to 5–6 with dilute HCl, and filter the precipitate.
- Recrystallize from ethanol to obtain the target acetamide.
Spectral Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Side Reactions : Competing oxidation of thiols to disulfides may occur; rigorous inert atmosphere (N₂/Ar) is recommended.
- Solvent Choice : DMF enhances nucleophilicity but requires careful drying to avoid hydrolysis. Substituting with acetonitrile or THF may improve yields.
- Microwave Assistance : Adopting microwave irradiation (as in) for thiazole synthesis reduces reaction time from hours to minutes.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with thiazole core formation followed by sulfanyl and acetamide substitutions. Critical steps include:
- Step 1: Condensation of 5-amino-4-phenylthiazole intermediates with sulfanylating agents (e.g., disulfides or thiols) under basic conditions (e.g., triethylamine in dioxane) .
- Step 2: Acetamide coupling via reaction with chloroacetyl chloride, requiring strict temperature control (20–25°C) to avoid side reactions .
- Purification: Use recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the final product. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
